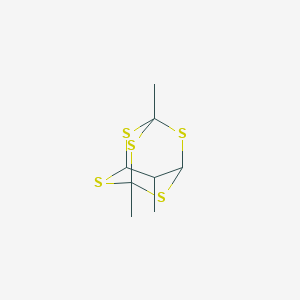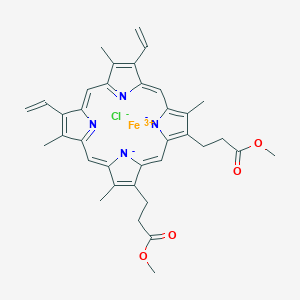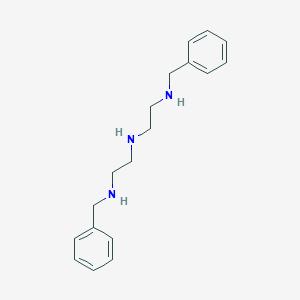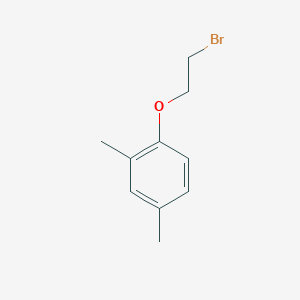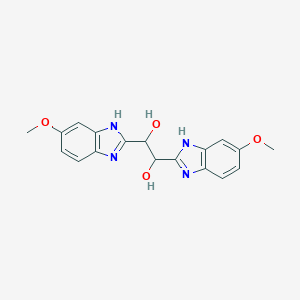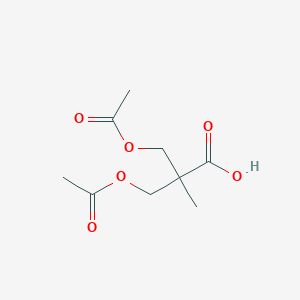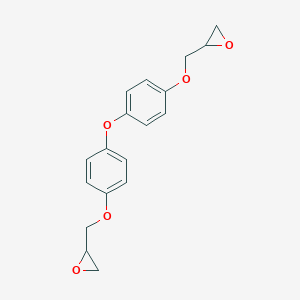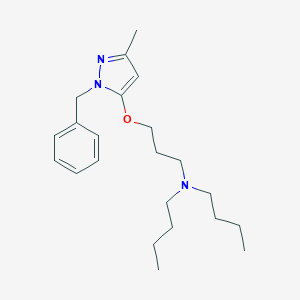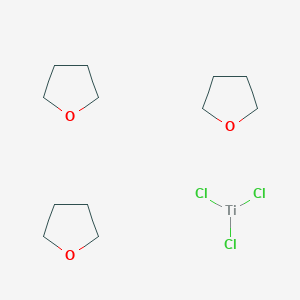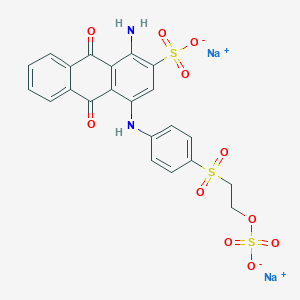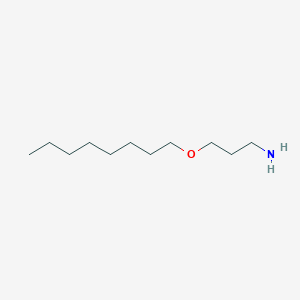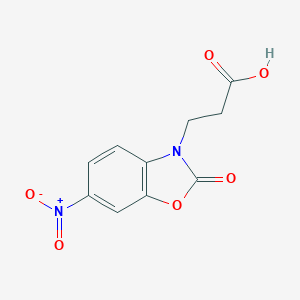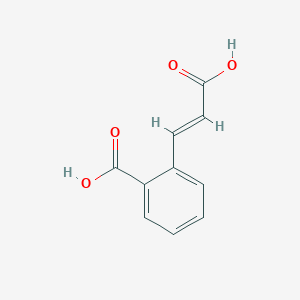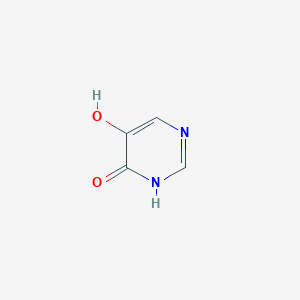
5-Hydroxypyrimidin-4(3H)-one
Übersicht
Beschreibung
5-Hydroxypyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine but with nitrogen atoms at positions 1 and 3 in the ring structure. The hydroxy group at position 5 of the pyrimidine ring contributes to the compound's reactivity and potential biological activity.
Synthesis Analysis
The synthesis of derivatives of 5-hydroxypyrimidin-4(3H)-one has been achieved through various methods. A three-component condensation method has been used to synthesize 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles, indicating the versatility of 5-hydroxypyrimidin-4(3H)-one derivatives in chemical synthesis . Additionally, a catalyst-free multicomponent synthesis approach has been employed to create 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives, highlighting the potential for green chemistry applications . Other methods include the use of microwave irradiation and grindstone technology for the synthesis of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines .
Molecular Structure Analysis
The molecular structure of 5-hydroxypyrimidin-4(3H)-one derivatives has been elucidated using various spectroscopic techniques. Nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and elemental analyses have been utilized to characterize the synthesized compounds . The crystal structure of related compounds has also been determined by X-ray single-crystal diffraction, providing insight into the three-dimensional arrangement of atoms within the molecule .
Chemical Reactions Analysis
5-Hydroxypyrimidin-4(3H)-one derivatives participate in a variety of chemical reactions. They have been used as starting materials or intermediates in the synthesis of compounds with potential biological activities. For instance, the reaction of alloxan with indole and furanes has led to the formation of 5-indol-3-yl-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione, demonstrating the reactivity of the hydroxypyrimidine moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-hydroxypyrimidin-4(3H)-one derivatives are influenced by their molecular structure. The acid-base properties of some derivatives have been investigated, revealing that 5-hydroxypyrimidines exist in the hydroxy form and are protonated at the nitrogen atom . The presence of substituents can significantly affect the basicities and acidities of these compounds. Additionally, the stereochemistry of the formation of related compounds from cytosines and hydroxylamines has been studied, showing trans addition across the 5,6-double bond of cytosines .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications : A derivative, sodium 5-butyl-1,2-diphenyl-6-oxo-1,6-dihydropyrimidine-4-olate, synthesized from 5-butyl-6-hydroxy-2,3-diphenylpyrimidin-4(3H)-one, has shown potential for anti-inflammatory drug development due to its low toxicity and pronounced anti-inflammatory activity (Kuvaeva et al., 2022).
Structural Analysis : Studies on 2-amino-5,6-dimethylpyrimidin-4-one have explored its keto-enol tautomerization and hydrogen bonding, which are key for understanding the properties of 4-hydroxypyrimidine derivatives (Hall et al., 2016).
Energetic Studies : Research on the enthalpy of formation and the energetic aspects of tautomerism in 4(3H)-pyrimidinone offers insights into the aromaticity and hydrogen bond rules of such compounds, contributing to a deeper understanding of their chemical behavior (Galvão et al., 2014).
Fluorescence Studies : Investigations into the fluorescence spectra of 5-fluorouracil derivatives, including 5-fluoro-2-hydroxypyrimidine-4(3H)-one, have been conducted to understand their spectral properties and interactions, which are crucial for developing luminescent materials or sensors (Ostakhov et al., 2019).
Acid-Base Properties : Studies on the acid-base properties of 5-hydroxypyrimidine derivatives have contributed to the understanding of their chemical characteristics and potential applications in various fields (Gashev et al., 1983).
Corrosion Inhibition : 2,4-Diamino-6-hydroxypyrimidine has been examined as a corrosion inhibitor for mild steel, showcasing the potential of hydroxypyrimidine derivatives in industrial applications (Yıldız, 2018).
Antimicrobial Activity : Multifunctional hydroxypyrimidine derivatives have been synthesized and evaluated for antimicrobial activity, highlighting their potential in the development of new antimicrobial agents (Gupta et al., 2014).
Synthesis Methods : Studies have also focused on developing mild and general methods for synthesizing 2-substituted-5-hydroxypyrimidines, which are important for facilitating research and application in various fields (Medina et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-5-2-6-4(3)8/h1-2,7H,(H,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCOLWAKIPNTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329157 | |
| Record name | 5-Hydroxypyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxypyrimidin-4(3H)-one | |
CAS RN |
15837-41-9 | |
| Record name | 5-Hydroxypyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




